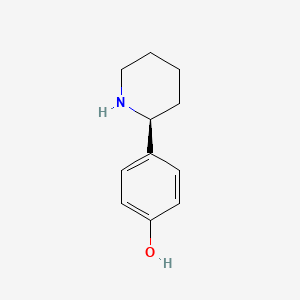![molecular formula C16H17NO3 B13328807 1-[(4-Methoxyphenyl)methoxy]-3-(4-pyridinyl)-2-propanone](/img/structure/B13328807.png)
1-[(4-Methoxyphenyl)methoxy]-3-(4-pyridinyl)-2-propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((4-Methoxybenzyl)oxy)-3-(pyridin-4-yl)propan-2-one is an organic compound that has garnered interest in various fields of scientific research. This compound features a methoxybenzyl group and a pyridinyl group attached to a propanone backbone, making it a versatile molecule for various chemical reactions and applications.
准备方法
The synthesis of 1-((4-Methoxybenzyl)oxy)-3-(pyridin-4-yl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzyl alcohol and 4-pyridinecarboxaldehyde.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Synthetic Route: The 4-methoxybenzyl alcohol is first converted to its corresponding bromide using phosphorus tribromide. This intermediate is then reacted with 4-pyridinecarboxaldehyde in the presence of a base to yield the final product.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to optimize yield and purity while minimizing reaction time and waste.
化学反应分析
1-((4-Methoxybenzyl)oxy)-3-(pyridin-4-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, where nucleophiles such as amines or thiols replace the methoxy group.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. Reaction conditions often involve solvents such as ethanol or dichloromethane.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzyl derivatives.
科学研究应用
1-((4-Methoxybenzyl)oxy)-3-(pyridin-4-yl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 1-((4-Methoxybenzyl)oxy)-3-(pyridin-4-yl)propan-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to changes in cellular processes.
Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and metabolism, thereby exerting its biological effects.
相似化合物的比较
1-((4-Methoxybenzyl)oxy)-3-(pyridin-4-yl)propan-2-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-((4-Methoxybenzyl)oxy)-3-(pyridin-3-yl)propan-2-one and 1-((4-Methoxybenzyl)oxy)-3-(pyridin-2-yl)propan-2-one share structural similarities but differ in the position of the pyridinyl group.
Uniqueness: The specific positioning of the pyridinyl group in 1-((4-Methoxybenzyl)oxy)-3-(pyridin-4-yl)propan-2-one may confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C16H17NO3 |
|---|---|
分子量 |
271.31 g/mol |
IUPAC 名称 |
1-[(4-methoxyphenyl)methoxy]-3-pyridin-4-ylpropan-2-one |
InChI |
InChI=1S/C16H17NO3/c1-19-16-4-2-14(3-5-16)11-20-12-15(18)10-13-6-8-17-9-7-13/h2-9H,10-12H2,1H3 |
InChI 键 |
HOVHAYIVKRROPW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)COCC(=O)CC2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 6-bromo-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13328724.png)
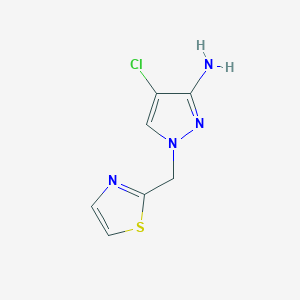
![{2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine](/img/structure/B13328728.png)
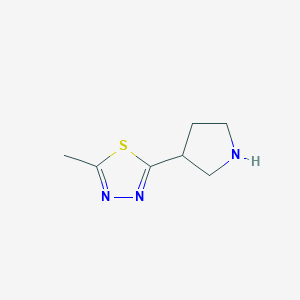
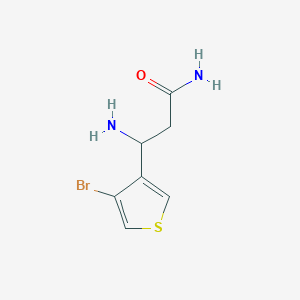
![1-((8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl)methyl)guanidine](/img/structure/B13328742.png)
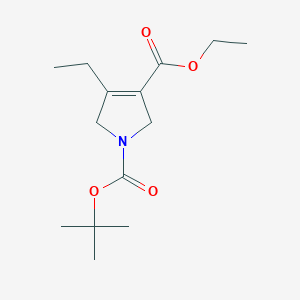

![7-Fluoro-4-iodobenzo[d]thiazole](/img/structure/B13328768.png)
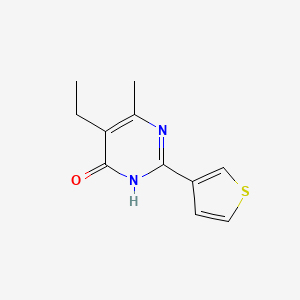

![1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride](/img/structure/B13328781.png)
